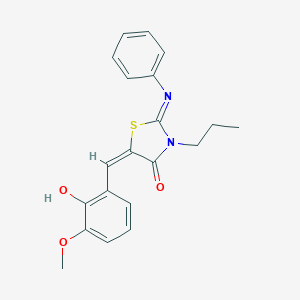![molecular formula C16H18N2O2 B298637 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B298637.png)
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde, also known as OPIE, is a synthetic derivative of indole. OPIE has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde is not fully understood, but it is believed to act through the inhibition of key enzymes and proteins involved in cellular processes. 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has been shown to bind to and inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde can induce apoptosis in cancer cells, decrease cell proliferation, and inhibit cell migration. In vivo studies have shown that 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde can reduce tumor growth in animal models. 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has also been shown to have neuroprotective effects, with studies demonstrating its ability to reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde in lab experiments is its high purity and stability. 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde can be synthesized with high yield and purity, making it a reliable option for research purposes. Additionally, 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has a long shelf life, allowing for experiments to be conducted over an extended period of time. However, one limitation of using 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde is its relatively high cost compared to other compounds. This may limit its accessibility for some researchers.
Zukünftige Richtungen
There are several future directions for research involving 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde. One area of interest is the development of 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde derivatives with improved anticancer properties. Another area of interest is the investigation of 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde as a potential drug target for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde and its potential applications in other fields, such as materials science and nanotechnology.
Conclusion
In summary, 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde is a synthetic derivative of indole that has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has been shown to have anticancer properties, neuroprotective effects, and potential as a drug target for the treatment of neurological disorders. While there are limitations to using 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde in lab experiments, such as its cost, its high purity and stability make it a reliable option for research purposes. Future research involving 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde may lead to the development of new treatments for a range of diseases and disorders.
Synthesemethoden
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde can be synthesized through a multi-step process involving the reaction of indole-3-carbaldehyde with piperidine and acetic anhydride. The resulting intermediate is then oxidized to form 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde. The synthesis of 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has been optimized to increase yield and purity, making it a viable option for research purposes.
Wissenschaftliche Forschungsanwendungen
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. In biochemistry, 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has been used as a fluorescent probe to study protein-ligand interactions. In pharmacology, 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has been investigated for its potential as a drug target for the treatment of neurological disorders.
Eigenschaften
Produktname |
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde |
|---|---|
Molekularformel |
C16H18N2O2 |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
1-(2-oxo-2-piperidin-1-ylethyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C16H18N2O2/c19-12-13-10-18(15-7-3-2-6-14(13)15)11-16(20)17-8-4-1-5-9-17/h2-3,6-7,10,12H,1,4-5,8-9,11H2 |
InChI-Schlüssel |
LFOVBAGZNIDOBO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C=O |
Kanonische SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298554.png)
![5-(3-Chloro-4-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298555.png)
![5-{4-[(2-Fluorobenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298556.png)
![2-Chloro-5-[5-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B298560.png)
![(2Z,5Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298563.png)
![2-[(4-Methoxyphenyl)imino]-3-methyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B298564.png)
![5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298565.png)
![5-[4-(Allyloxy)-3-chlorobenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298566.png)
![5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298567.png)
![5-(3,5-Dibromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298569.png)
![5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298571.png)
![5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298573.png)

